4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
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Overview
Description
4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is a synthetic compound with a unique spirocyclic structure. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves multiple steps. One common method includes the reaction of a pyridine derivative with a spirocyclic lactam under specific conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the pyridine ring can introduce various functional groups .
Scientific Research Applications
4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is used in various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Biological Research: It is used to investigate biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic lactams and pyridine derivatives. Examples include:
- 4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one analogs with different substituents on the pyridine ring.
- Spirocyclic compounds with variations in the spirocyclic core structure .
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(19)15(8-4-2-5-9-15)20-13(18)17(14)11-12-7-3-6-10-16-12/h3,6-7,10,19H,2,4-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGRTBKDASXBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCCCC2)OC(=O)N1CC3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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